

Long-Term Efficacy and Safety of Vipivotide Tetraxetan: A Comparative Analysis

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Compound of Interest

Compound Name: Vipivotide tetraxetan

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An in-depth guide for researchers and drug development professionals on the long-term outcomes of **Vipivotide Tetraxetan** in the treatment of metastatic castration-resistant prostate cancer (mCRPC), benchmarked against alternative therapies. This guide synthesizes data from pivotal clinical trials, providing detailed experimental protocols and visualizing key biological pathways.

Vipivotide tetraxetan (formerly known as ^{177}Lu -PSMA-617) is a radioligand therapy that has emerged as a significant advancement in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). This therapy involves a small molecule that binds to PSMA, which is highly expressed on prostate cancer cells, coupled with the beta-emitting radioisotope Lutetium-177 (^{177}Lu), enabling targeted radiation delivery to tumor cells.[1][2] This guide provides a comprehensive comparison of the long-term follow-up data from key clinical trials of **Vipivotide tetraxetan** against other treatment modalities for mCRPC.

Comparative Efficacy of Vipivotide Tetraxetan

Long-term data from the pivotal Phase III VISION trial and the Phase II TheraP trial have established the clinical benefit of **Vipivotide tetraxetan** in heavily pre-treated mCRPC patients.

The VISION trial demonstrated a statistically significant improvement in both overall survival (OS) and radiographic progression-free survival (rPFS) for patients treated with **Vipivotide tetraxetan** in combination with standard of care (SOC), compared to SOC alone.[3][4] In a long-term follow-up, the median OS was 15.3 months for the **Vipivotide tetraxetan** group

versus 11.3 months for the control group.[4] The median rPFS was also significantly extended to 8.7 months from 3.4 months in the control arm.[3]

The TheraP trial provided a direct comparison against an active chemotherapy agent, cabazitaxel. In a 3-year follow-up, **Vipivotide tetraxetan** showed a similar overall survival to cabazitaxel.[5] However, it demonstrated a higher prostate-specific antigen (PSA) response rate and a more favorable safety profile, positioning it as a viable alternative for patients progressing after docetaxel.[5]

More recent data from the PSMAfore trial, presented at the ESMO 2023 congress, has shown a significant rPFS benefit in taxane-naïve mCRPC patients, with a 59% reduction in the risk of radiographic disease progression compared to a change in androgen receptor pathway inhibitor (ARPI).[6] This suggests the potential for **Vipivotide tetraxetan** to be used in earlier lines of treatment.[6]

Table 1: Comparison of Efficacy Outcomes from Key Clinical Trials

Trial	Treatment Arms	Median Overall Survival (OS)	Median Radiographic Progression-Free Survival (rPFS)	Prostate-Specific Antigen (PSA) Response Rate (≥50% decline)
VISION	Vipivotide tetraxetan + SOC vs. SOC alone	15.3 months vs. 11.3 months[4]	8.7 months vs. 3.4 months[3]	46% vs. 7.1%
TheraP	Vipivotide tetraxetan vs. Cabazitaxel	Similar to Cabazitaxel[5]	Not the primary endpoint	66% vs. 37%[5]
PSMAfore	Vipivotide tetraxetan vs. Change in ARPI	Data immature	12.0 months vs. 5.6 months[6]	>2.5x more frequent with Vipivotide tetraxetan[6]

Long-Term Safety Profile

The long-term safety of **Vipivotide tetraxetan** has been a key area of investigation. A prospective, multi-center, long-term follow-up safety study (NCT05803941) is currently underway to further characterize known and potential risks over a 10-year period.[\[7\]](#)[\[8\]](#)

Data from the VISION trial showed that while high-grade treatment-emergent adverse events were more frequent with **Vipivotide tetraxetan** plus SOC (52.7%) compared to SOC alone (38.0%), the therapy was generally well-tolerated.[\[9\]](#) An exposure-adjusted analysis of the VISION trial data confirmed a favorable risk/benefit profile, with comparable rates of gastrointestinal events and fatigue between the arms.[\[9\]](#) However, a higher incidence of dry mouth, dry eye, and acute myelosuppression was associated with **Vipivotide tetraxetan** treatment.[\[9\]](#)

The PSMAfore trial also reported a favorable safety profile, with the most common all-grade adverse events being primarily Grade 1-2 and including dry mouth (57.3%), asthenia (31.7%), nausea (31.3%), anemia (24.2%), and fatigue (22.9%).[\[6\]](#)

Table 2: Common Adverse Events (All Grades) Reported in Key Clinical Trials

Adverse Event	VISION Trial (Vipivotide tetraxetan + SOC)	PSMAfore Trial (Vipivotide tetraxetan)
Dry Mouth	Higher incidence [9]	57.3% [6]
Fatigue/Asthenia	Comparable to SOC [9]	31.7% (Asthenia), 22.9% (Fatigue) [6]
Nausea	Comparable to SOC [9]	31.3% [6]
Anemia	Higher incidence	24.2% [6]
Myelosuppression	Higher incidence (acute) [9]	Not specified (all grades)
Dry Eye	Higher incidence [9]	Not specified

Experimental Protocols

VISION Trial (NCT03511664)

- Study Design: International, prospective, open-label, multicenter, randomized Phase 3 study. [\[10\]](#)
- Patient Population: Patients with PSMA-positive mCRPC who had previously received at least one androgen-receptor-pathway inhibitor and one or two taxane regimens. [\[11\]](#)
- Intervention: Patients were randomized 2:1 to receive either **Vipivotide tetraxetan** (7.4 GBq every 6 weeks for four to six cycles) plus standard of care (SOC) or SOC alone. [\[11\]](#)
- Primary Endpoints: The alternate primary endpoints were imaging-based progression-free survival and overall survival. [\[11\]](#)
- Key Inclusion Criteria: PSMA-positive disease confirmed by ⁶⁸Ga-PSMA-11 PET/CT. [\[11\]](#)
- Key Exclusion Criteria: Prior treatment with chemotherapy, immunotherapy, radium-223, or investigational drugs as part of the SOC. [\[11\]](#)

TheraP Trial (ANZUP 1603, NCT03392428)

- Study Design: Open-label, randomized, stratified, two-arm multicenter Phase 2 trial. [\[12\]](#)
- Patient Population: Men with mCRPC who had progressed after docetaxel treatment. [\[12\]](#)
- Intervention: Patients were randomized 1:1 to receive either **Vipivotide tetraxetan** (starting at 8.5 GBq and decreasing by 0.5 GBq per cycle for up to six cycles) or cabazitaxel (20 mg/m² every 3 weeks for up to 10 cycles). [\[12\]](#)
- Primary Endpoint: PSA response rate (≥50% reduction). [\[12\]](#)
- Key Inclusion Criteria: Sufficient PSMA avidity on ⁶⁸Ga-PSMA-11 PET/CT and no discordant FDG-avid/PSMA-negative disease. [\[12\]](#)

PSMAfore Trial (NCT04689828)

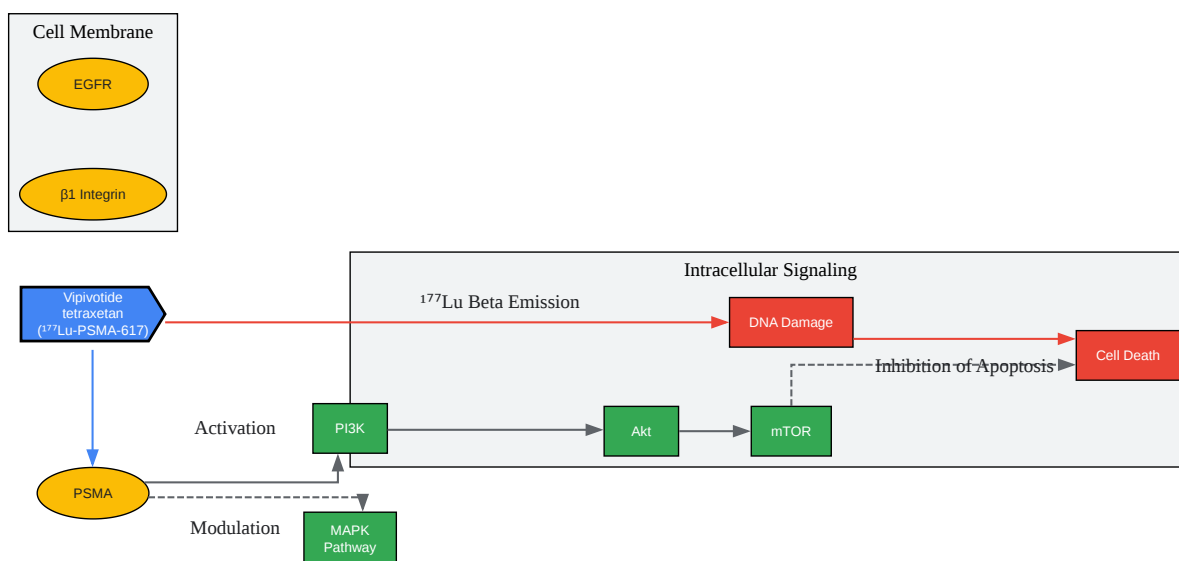
- Study Design: Multicenter, open-label, randomized Phase 3 trial. [\[13\]](#)
- Patient Population: Taxane-naïve adults with progressive mCRPC who were candidates for a change in ARPI. [\[13\]](#)[\[14\]](#)

- Intervention: Patients were randomized 1:1 to receive either **Vipivotide tetraxetan** (7.4 GBq every 6 weeks for 6 cycles) or a change in ARPI (abiraterone or enzalutamide).[\[14\]](#)
- Primary Endpoint: Radiographic progression-free survival (rPFS).[\[13\]](#)
- Key Inclusion Criteria: Confirmed PSMA expression by ⁶⁸Ga-PSMA-11 PET/CT, having received one prior ARPI.[\[13\]](#)

Signaling Pathways and Mechanism of Action

Vipivotide tetraxetan's mechanism of action is rooted in the high expression of Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells. PSMA is a transmembrane glycoprotein with enzymatic functions that is linked to several oncogenic signaling pathways, including the PI3K/Akt/mTOR pathway.[\[3\]](#)[\[15\]](#)

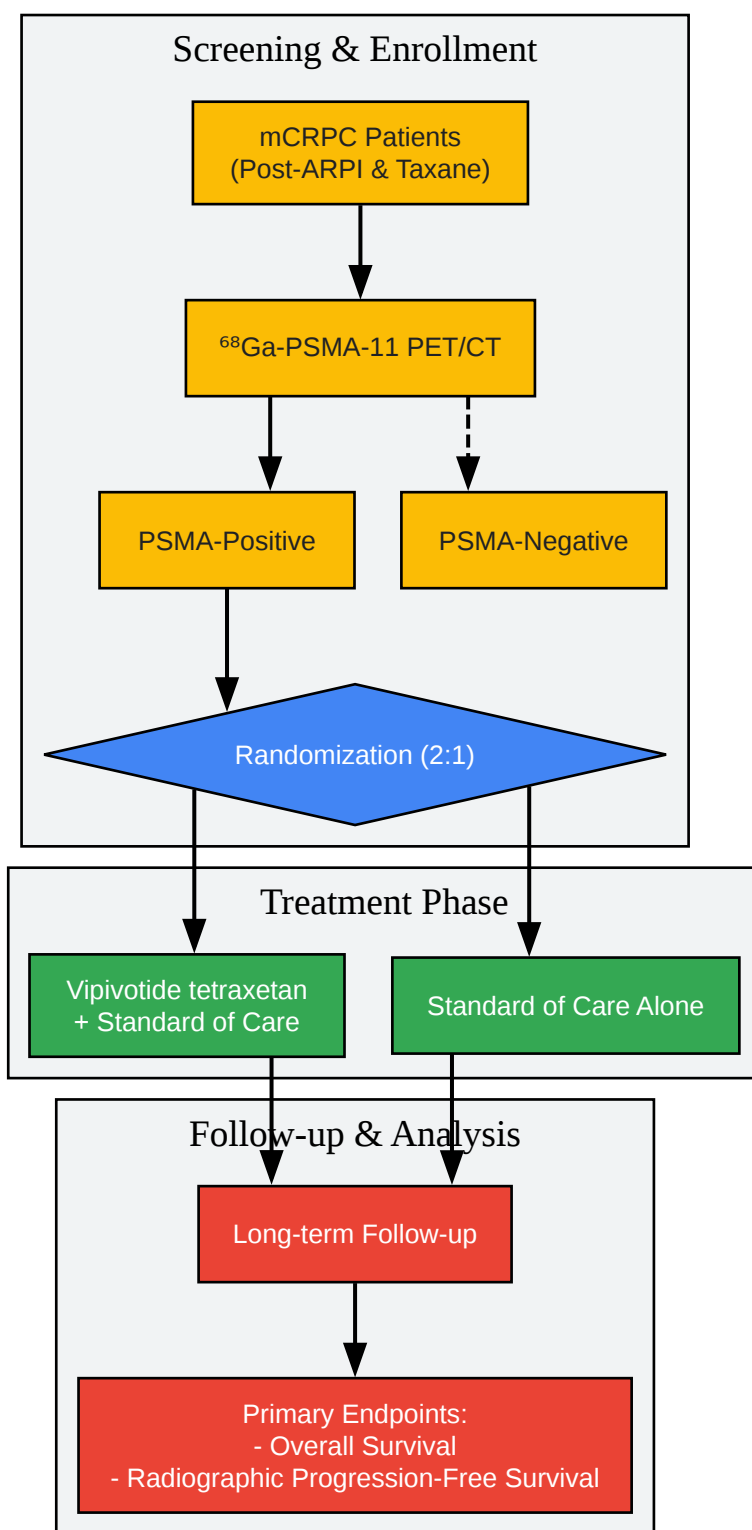
The binding of **Vipivotide tetraxetan** to PSMA leads to the internalization of the radioligand. The beta radiation emitted by ¹⁷⁷Lu then induces DNA damage in the cancer cells, ultimately leading to cell death.[\[16\]](#)



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Caption: Mechanism of action of **Vipivotide tetraxetan** and associated PSMA signaling.

The binding of **Vipivotide tetraxetan** to PSMA delivers targeted radiation, causing DNA damage and subsequent cell death. PSMA itself is involved in signaling pathways that promote cancer cell survival, such as the PI3K/Akt/mTOR pathway.



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Caption: Simplified workflow of the VISION clinical trial.

Patients with mCRPC underwent screening with ^{68}Ga -PSMA-11 PET/CT to determine eligibility. PSMA-positive patients were then randomized to receive either **Vipivotide tetraxetan** plus standard of care or standard of care alone, followed by long-term monitoring for primary survival endpoints.

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